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Compound of Interest

Compound Name: DiaPep277

Cat. No.: B3062130

DIA-AID 1 Trial: Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the data handling and methodologies of the
DIA-AID 1 clinical trial. The following resources are designed to answer specific questions and
troubleshoot common issues encountered when analyzing and interpreting the trial's findings.

Frequently Asked Questions (FAQSs)

Q1: Where can | find the raw data from the DIA-AID 1 trial for re-analysis?

Al: The raw patient-level data from the DIA-AID 1 trial are not publicly available. Access to
such data is typically restricted to the trial sponsors and investigators to protect patient
confidentiality and ensure data integrity. For specific data requests, it is recommended to
contact the corresponding author of the primary publication for the DIA-AID 1 trial.

Q2: | am trying to replicate the primary efficacy analysis. What were the exact statistical
methods used?

A2: The primary efficacy endpoint was the change from baseline in the area under the
glucagon-stimulated C-peptide curve. The analysis was performed on two populations: the
modified intent-to-treat (mITT) population and the per-protocol (PP) population. A mixed-model
for repeated measures (MMRM) is a common statistical approach for this type of longitudinal
data in clinical trials, although the specific model details for DIA-AID 1 are not publicly detailed.
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This model would likely include factors for treatment group, visit, baseline C-peptide levels, and
other relevant covariates.

Q3: There is a discrepancy in the significance levels between the mITT and PP population
results for the primary endpoint. Why is this the case?

A3: It is not uncommon to see differences in results between the mITT and PP populations. The
mITT analysis includes all randomized patients who received at least one dose of the study
drug, regardless of their adherence to the protocol. The PP analysis, on the other hand, only
includes patients who adhered to the protocol without major deviations. Differences in the
results can arise from the handling of missing data and the impact of protocol violators on the
overall treatment effect. In the DIA-AID 1 trial, the more significant result in the PP population
(p=0.011) compared to the mITT population (p=0.037) might suggest that the treatment effect
of DiaPep277 is more pronounced in patients who fully adhered to the treatment regimen.[1]

Q4: How was missing data handled in the statistical analysis?

A4: The specific methods for handling missing data in the DIA-AID 1 trial are not explicitly
stated in the primary publication. However, in modern clinical trials, methods such as multiple
imputation or model-based approaches like the MMRM are commonly used to handle missing
data in a way that is robust to the assumptions about the missingness mechanism.
Researchers attempting to replicate the results should consider applying these standard
techniques.

Troubleshooting Guides

Issue 1: Difficulty in interpreting the secondary endpoint of mixed-meal stimulated C-peptide
secretion.

e Problem: The mixed-meal tolerance test (MMTT) failed to show a significant difference
between the DiaPep277 and placebo groups, in contrast to the glucagon stimulation test.[1]

e Troubleshooting Steps:

o Consider the physiological differences: Glucagon and mixed meals stimulate insulin
secretion through different mechanisms. Glucagon provides a maximal stimulus to the
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beta-cells, while a mixed meal elicits a more physiological response that is influenced by
various factors like gastric emptying and incretin effects.

o Evaluate assay variability: The variability of the C-peptide response to MMTT might be
higher than that of the glucagon stimulation test, potentially reducing the statistical power
to detect a treatment effect.

o Review patient population characteristics: The response to MMTT can be influenced by
factors such as the duration of diabetes and the remaining beta-cell mass, which could
have varied between the treatment groups despite randomization.

Issue 2: Understanding the clinical relevance of the observed treatment effect on C-peptide.

e Problem: While statistically significant, the clinical significance of a 23.4% relative
preservation of C-peptide secretion in the mITT group might be unclear.[1]

e Troubleshooting Steps:

o Correlate with glycemic control: The trial showed that significantly more patients in the
DiaPep277 group maintained the target HbAlc of <7% and entered partial remission.[1]
This suggests that the preserved C-peptide secretion translated into better glycemic
control.

o Analyze long-term complication rates: Although not assessed in this trial, preserved C-
peptide has been associated with a lower risk of long-term diabetic complications in other
studies.

o Consider the patient's perspective: Even a small amount of endogenous insulin secretion
can contribute to more stable blood glucose levels and reduce the risk of hypoglycemia,
which is a significant daily concern for individuals with type 1 diabetes. The trial did report
a reduction in the relative hypoglycemic event risk in the DiaPep277 group.[1]

Data Presentation

Table 1: Primary and Key Secondary Efficacy Endpoints
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Efficacy DiaPep27

Endpoint 7 (mITT)

Placebo
(mITT)

p-value

DiaPep27
(mITT) 7 (PP)

Placebo p-value
(PP) (PP)

Change
from
baseline in

lucagon-
g g 23.4%

preservatio

stimulated
C-peptide
AUC
(relative
treatment
effect)

29.2%

0.037 preservatio - 0.011

n

Patients
maintaining

target 56%
HbAlc

(£7%)

0.03 60%

45% 0.0082

Patients in
partial 38%

remission

0.08 42%

30% 0.035

mITT: modified Intent-to-Treat population; PP: Per-Protocol population[1]

Table 2: Safety Outcomes

Safety Endpoint

DiaPep277

Placebo

Adverse Events

Well tolerated

Relative hypoglycemic event

risk reduction (mITT)

20%

Relative hypoglycemic event
risk reduction (PP)

28%

[1]
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Experimental Protocols

DiaPep277 Administration Protocol

o Objective: To evaluate the safety and efficacy of DiaPep277 in preserving (3-cell function in
patients with recent-onset type 1 diabetes.

o Methodology:
o Patient Population: 457 patients aged 16-45 years, newly diagnosed with type 1 diabetes.

o Randomization: Patients were randomized in a balanced manner to receive either
DiaPep277 or a placebo.

o Treatment: Subcutaneous injections of DiaPep277 or placebo were administered quarterly
for a duration of 2 years.

o Blinding: The study was conducted in a double-blind fashion, where neither the patients
nor the investigators knew the treatment allocation.

e Primary Endpoint Measurement:

o The primary efficacy endpoint was the change from baseline in the area under the curve
(AUC) of glucagon-stimulated C-peptide levels. C-peptide is a marker of endogenous
insulin production.

e Secondary Endpoint Measurements:

o

Change from baseline in mixed-meal stimulated C-peptide secretion.

[¢]

Change from baseline in fasting C-peptide levels.

[¢]

Proportion of patients achieving a target HbAlc of <7%.

o

Rate of partial remission (defined as target HbA1c on insulin <0.5 units/kg/day).

(¢]

Rate of hypoglycemic events.
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Mandatory Visualization
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DIA-AID 1 Trial Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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